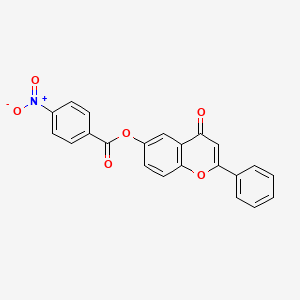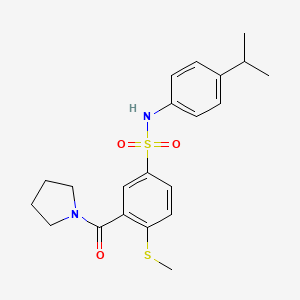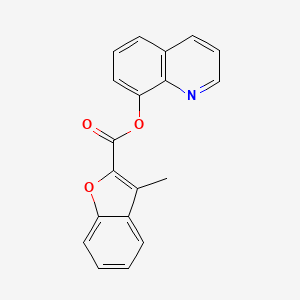![molecular formula C27H19ClFN3O2S2 B4580752 3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)
3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent condensation reactions, showcasing a method to construct functionally dense heterocyclic structures efficiently. For instance, Dyachenko et al. (2019) describe the synthesis of functionalized thieno[2,3-b]pyridines through a multicomponent condensation of aromatic and heteroaromatic aldehydes with cyanothioacetamide and acetoacetanilides, indicating the versatility of such approaches in synthesizing complex molecules (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Molecular Structure Analysis
The study of molecular structures through X-ray structural analysis is critical for understanding the conformation and spatial arrangement of atoms within a molecule. Zhao, Yang, and Yang (2012) analyzed the molecular structure of a related compound, revealing how different substituents influence the molecule's geometry and interactions, such as hydrogen bonding and π-π stacking interactions (Zhao, Yang, & Yang, 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds are influenced by their functional groups and structural framework. Abdel-rahman et al. (2003) explored the reactions of 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines, leading to the synthesis of new pyridothienopyrimidines and related fused tetracyclic systems, highlighting the diverse reactivity of these compounds (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in various fields. The solvent-free synthesis approach by Thirunarayanan and Sekar (2013) for derivatives of hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide, emphasizes the importance of synthesis methods on the physical properties of the product, such as yield and purity, which are crucial for further applications (Thirunarayanan & Sekar, 2013).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity towards various reagents and stability under different conditions, is vital for understanding the compound's potential applications. The work of Kolisnyk et al. (2015) on synthesizing and studying the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives illustrates the application-driven exploration of chemical properties (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Applications De Recherche Scientifique
Synthesis Techniques
Research in the field of organic synthesis highlights the importance of developing new compounds with potential biological activities. For instance, the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation showcases advanced techniques in creating structurally complex and biologically relevant molecules (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). These methodologies are critical for the efficient synthesis of compounds similar to the one , indicating the broader applicability of such techniques in chemical research.
Antibacterial and Antibiofilm Properties
The exploration of thiophene derivatives for their antibacterial and antibiofilm properties is a significant area of study. Compounds synthesized from thiophene and carboxamide frameworks have shown promise as novel anti-microbial agents, with some derivatives exhibiting significant activity against Gram-positive and Gram-negative bacteria, including strains known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011). This research suggests that modifications to the thiophene-carboxamide core structure, akin to the compound , could yield new therapeutic agents with potential antibacterial and antibiofilm activities.
Structural Analysis and Molecular Interactions
The study of molecular structures and interactions is crucial for understanding the properties of new chemical entities. Crystallographic analysis of related compounds has provided insights into their molecular conformations, hydrogen bonding patterns, and potential for interaction with biological targets. Such studies are fundamental in the design and optimization of compounds for specific therapeutic or material science applications (Vasu et al., 2003). Analyzing the structural features of thiophene-carboxamide derivatives helps in predicting the behavior and potential applications of similar compounds, including the one highlighted in your inquiry.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[5-methyl-4-phenyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN3O2S2/c1-15-20(17-8-3-2-4-9-17)22(25(33)31-14-16-7-6-12-30-13-16)27(35-15)32-26(34)24-23(28)21-18(29)10-5-11-19(21)36-24/h2-13H,14H2,1H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXAIJOOTXTYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)C(=O)NCC4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-{5-methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)
![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)
![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)

![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)